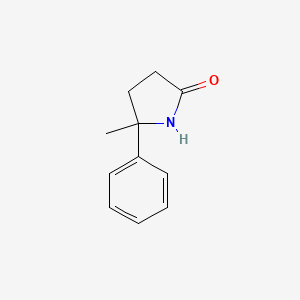
5-Methyl-5-phenylpyrrolidin-2-one
Descripción general
Descripción
5-Methyl-5-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5-phenylpyrrolidin-2-one consists of a five-membered pyrrolidine ring with a methyl and a phenyl group attached to the same carbon . The InChI code for this compound is 1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
5-Methyl-5-phenylpyrrolidin-2-one is a powder with a melting point of 114-117 degrees Celsius .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
5-Methyl-5-phenylpyrrolidin-2-one derivatives have been synthesized using microwave-assisted, chemoselective methods. These compounds exhibit significant antitumor and antimicrobial activities. The microwave technique employed in these syntheses offers advantages over conventional thermal heating, including accelerated reactions and eco-friendly conditions without the use of organic or toxic solvents. The biological activity of these compounds has been evaluated and attributed to the presence of a hydroxyl group, heterocyclic motifs, and sulfur in their structures (Azmy et al., 2018) (Azmy et al., 2021).
Bromodomain Inhibitors
N-Methylpyrrolidone, a chemotype structurally similar to 5-Methyl-5-phenylpyrrolidin-2-one, has been explored for its potential as a bromodomain inhibitor. The synthesis of related compounds, including 1-methyl-4-phenylpyrrolidin-2-one, demonstrates their utility in creating structurally complex, chiral molecules that serve as effective inhibitors of bromodomain-containing protein 4. These findings suggest a broader applicability of this class of compounds in medicinal chemistry and drug discovery (Hilton-Proctor et al., 2020).
Synthesis of Chiral Ligands
The compound (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine has been synthesized and found to be an efficient chiral ligand for Cu(II)-catalyzed Henry reactions, offering excellent yields and high levels of enantiocontrol. This development is significant in the field of asymmetric synthesis, highlighting the role of 5-Methyl-5-phenylpyrrolidin-2-one derivatives in the synthesis of complex, chiral compounds (Scharnagel et al., 2014).
Safety And Hazards
The safety information for 5-Methyl-5-phenylpyrrolidin-2-one indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
5-methyl-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZUNZVKFTDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971159 | |
| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-phenylpyrrolidin-2-one | |
CAS RN |
5578-98-3 | |
| Record name | 5-Methyl-5-phenyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



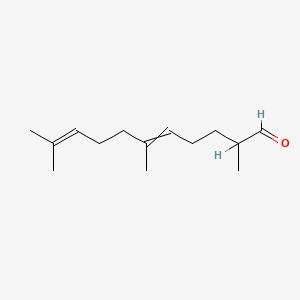
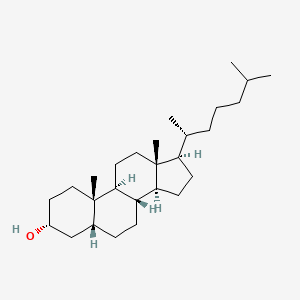
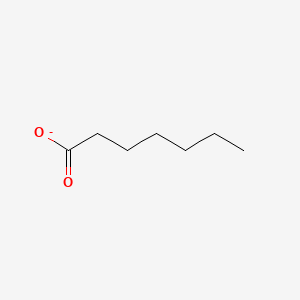
![2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-](/img/structure/B1214052.png)
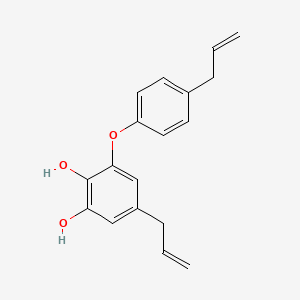
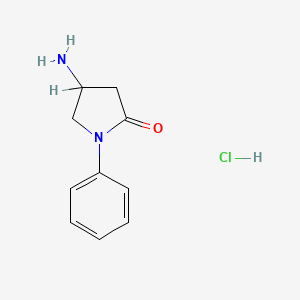
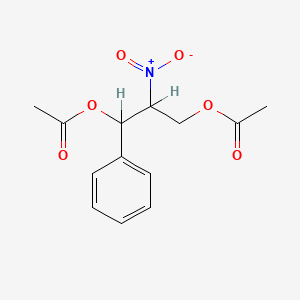
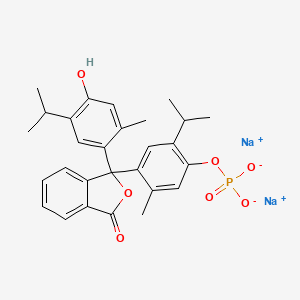
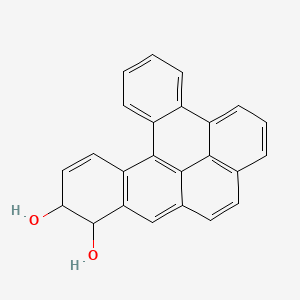
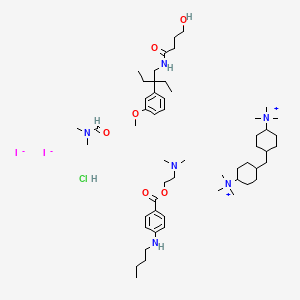
![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)
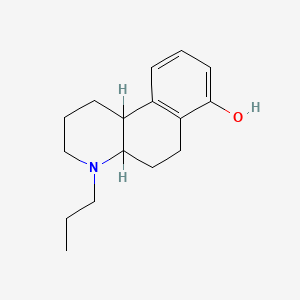
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)